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Compound of Interest

Compound Name: Epigalantamine

Cat. No.: B192827 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties,

synthesis, and analysis of Epigalantamine. Epigalantamine is a stereoisomer of

Galantamine, a well-known drug used for the treatment of mild to moderate Alzheimer's

disease.[1][2] As an epimer and a potential impurity or metabolite of Galantamine,

understanding the distinct structural and chemical characteristics of Epigalantamine is crucial

for drug development, quality control, and pharmacological research.[3][4]

Chemical Identity and Structure
Epigalantamine is a tetracyclic alkaloid belonging to the 6H-benzofuro[3a,3,2-ef]

[5]benzazepine class. Its core structure consists of a fused ring system containing an aromatic

ring, a dihydrofuran ring, a cyclohexene ring, and a hydroazepine ring.

The key structural feature that distinguishes Epigalantamine from its diastereomer,

Galantamine, is the stereochemistry at the C-6 hydroxyl group. In Epigalantamine, this

hydroxyl group is in an axial position, whereas in Galantamine it is in an equatorial position.

This difference in stereochemistry can significantly impact its biological activity and physical

properties.
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Identifier Value

IUPAC Name

(4aS,6S,8aS)-4a,5,9,10,11,12-Hexahydro-3-

methoxy-11-methyl-6H-benzofuro[3a,3,2-

ef]benzazepin-6-ol

CAS Number 1668-85-5

Molecular Formula C₁₇H₂₁NO₃

Molecular Weight 287.35 g/mol

Canonical SMILES
CN1CCC23C=CC(CC2OC4=C(C=CC(=C34)C1

)OC)O

Isomeric SMILES CN1CC[C@@]23C=C--INVALID-LINK--O

InChI

InChI=1S/C17H21NO3/c1-18-8-7-17-6-5-

12(19)9-14(17)21-16-13(20-2)4-3-11(10-

18)15(16)17/h3-6,12,14,19H,7-10H2,1-

2H3/t12-,14+,17+/m1/s1

InChIKey ASUTZQLVASHGKV-IFIJOSMWSA-N

Physicochemical Properties
The physical and chemical properties of Epigalantamine are summarized in the table below.

These properties are essential for its handling, formulation, and analytical method

development.
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Property Value Reference

Appearance White to Off-White Solid

Melting Point 188-190 °C

Boiling Point (Predicted) 439.3 ± 45.0 °C

Density (Predicted) 1.28 ± 0.1 g/cm³

pKa (Predicted) 13.93 ± 0.20

Solubility
Slightly soluble in Chloroform

and Methanol

Storage Conditions -20°C Freezer

Spectroscopic Data Overview
Structural elucidation and confirmation of Epigalantamine rely on various spectroscopic

techniques. While raw spectral data is beyond the scope of this document, this section outlines

the expected characteristics from key analytical methods.

Mass Spectrometry (MS):

Expected Molecular Ion: [M+H]⁺ at m/z 288.15.

Fragmentation Pattern: The fragmentation is typically dominated by cleavages within the

azepine ring. The relative intensities of fragment ions can be used to distinguish between

Galantamine and Epigalantamine. Common fragment ions for the Galantamine class

include transitions like m/z 288.1 → 213.1.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR and ¹³C NMR are critical for confirming the stereochemistry. The chemical shifts and

coupling constants of the protons on the C-ring and adjacent atoms will differ significantly

between Epigalantamine and Galantamine due to the different orientation of the C-6

hydroxyl group.

Infrared (IR) Spectroscopy:
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Key Functional Group Absorptions: The IR spectrum would be expected to show

characteristic absorption bands for the O-H stretch (hydroxyl group), C-H stretches (aromatic

and aliphatic), C=C stretch (aromatic ring), and C-O stretches (ether and alcohol). The

fingerprint region (below 1500 cm⁻¹) would be unique to the molecule and useful for

comparison against a reference standard.

Synthesis and Natural Occurrence
Epigalantamine is often formed as a byproduct during the synthesis of Galantamine. The total

synthesis of these molecules is complex due to the strained tetracyclic framework and the three

stereocenters.

A common synthetic strategy involves the biomimetic intramolecular oxidative phenol coupling

of a norbelladine precursor. The resulting ketone, narwedine, is then reduced. The

stereoselectivity of this reduction step is critical; reduction with reagents like L-selectride can

favor the formation of Galantamine, while other conditions might lead to a mixture of

Galantamine and Epigalantamine.

Simplified Synthetic Pathway to Galantamine and Epigalantamine

Norbelladine Precursor

(±)-Narwedine

Oxidative Coupling

(±)-Galantamine

Stereoselective
Reduction (e.g., L-selectride)

(±)-Epigalantamine

Reduction
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Caption: Simplified overview of a common synthetic route.

Epigalantamine has also been identified as a natural alkaloid in various plants of the

Amaryllidaceae family, such as Narcissus and Lycoris species.

Mechanism of Action and Biological Significance
Epigalantamine is known to be a selective acetylcholinesterase (AChE) inhibitor, with a

reported EC50 of 45.7 μM. AChE is the enzyme responsible for the breakdown of the

neurotransmitter acetylcholine. By inhibiting this enzyme, Epigalantamine can increase the

levels of acetylcholine in the brain, a mechanism shared with many drugs used to treat

Alzheimer's disease.

Its biological activity is closely related to that of Galantamine, which has a unique dual

mechanism of action:

Competitive, reversible inhibition of AChE.

Allosteric potentiation of nicotinic acetylcholine receptors (nAChRs). This modulation

enhances the response of these receptors to acetylcholine, further boosting cholinergic

neurotransmission.

While Epigalantamine is confirmed as an AChE inhibitor, its activity as an allosteric modulator

of nAChRs is less characterized. The difference in stereochemistry could potentially alter its

binding affinity and efficacy at these receptors compared to Galantamine. Further research is

needed to fully elucidate its pharmacological profile.

Below is a diagram illustrating the established signaling pathway for Galantamine, which serves

as a model for understanding the potential actions of Epigalantamine.
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Galantamine's Dual Mechanism of Action Pathway

Presynaptic Neuron

Synaptic Cleft

Postsynaptic Neuron

Acetylcholine (ACh)

ACh

Release

Nicotinic ACh Receptor
(nAChR)

Increases ACh Release

Acetylcholinesterase
(AChE)

Postsynaptic nAChR

Choline +
Acetate

Hydrolysis

Enhanced Cholinergic
Response

Galantamine / Epigalantamine

Allosteric
Modulation

Inhibition

Click to download full resolution via product page

Caption: Dual mechanism of action for the Galantamine class of compounds.
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Experimental Protocols
Protocol: Quantification of Epigalantamine in Rat
Plasma by LC-MS/MS
This protocol provides a representative method for the sensitive quantification of

Epigalantamine in a biological matrix, adapted from methodologies used for Galantamine.

1. Objective: To develop and validate a sensitive and specific liquid chromatography-tandem

mass spectrometry (LC-MS/MS) method for the determination of Epigalantamine in rat

plasma.

2. Materials and Reagents:

Epigalantamine reference standard

Internal Standard (IS), e.g., Phenacetin or a stable isotope-labeled Epigalantamine

Acetonitrile (HPLC or LC-MS grade)

Formic acid (LC-MS grade)

Ultrapure water

Rat plasma (K₂EDTA as anticoagulant)

3. Instrumentation:

HPLC system coupled with a triple quadrupole mass spectrometer with an electrospray

ionization (ESI) source.

Analytical column: C18 column (e.g., Atlantis dC18, 50 x 2.1 mm, 5 µm).

4. Preparation of Standards and Samples:

Stock Solutions: Prepare 1 mg/mL stock solutions of Epigalantamine and the IS in

methanol.
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Working Solutions: Prepare serial dilutions of the Epigalantamine stock solution to create

calibration standards (e.g., ranging from 0.1 ng/mL to 500 ng/mL). Prepare a working

solution of the IS.

Sample Preparation (Liquid-Liquid Extraction):

Pipette 50 µL of plasma sample, calibration standard, or quality control sample into a

microcentrifuge tube.

Add 10 µL of the IS working solution.

Add 150 µL of acetonitrile.

Vortex for 1 minute to precipitate proteins.

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

Transfer the supernatant to an HPLC vial for analysis.

5. LC-MS/MS Conditions:

Mobile Phase: A: 0.1% Formic acid in water; B: 0.1% Formic acid in acetonitrile.

Flow Rate: 0.5 mL/min.

Gradient: Isocratic or a shallow gradient depending on chromatographic needs.

Injection Volume: 5 µL.

Ionization Mode: ESI Positive.

MS/MS Transitions (MRM):

Epigalantamine: Q1: 288.2 m/z → Q3: 213.1 m/z (example transition)

IS (Phenacetin): Q1: 180.1 m/z → Q3: 110.1 m/z (example transition)

Note: Collision energy and other MS parameters must be optimized for the specific

instrument.
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6. Data Analysis:

Quantify Epigalantamine by calculating the peak area ratio of the analyte to the IS.

Construct a calibration curve by plotting the peak area ratio against the nominal

concentration of the calibration standards using a weighted (1/x²) linear regression.
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Experimental Workflow for LC-MS/MS Analysis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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